4-(2,4-Difluorophenoxy)aniline hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-(2,4-Difluorophenoxy)aniline hydrochloride typically involves the reaction of 2,4-difluorophenol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(2,4-Difluorophenoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(2,4-Difluorophenoxy)aniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2,4-Difluorophenoxy)aniline hydrochloride can be compared with other similar compounds, such as:
4-(2,4-Difluorophenoxy)aniline: This compound lacks the hydrochloride salt form but has similar chemical properties.
2,4-Difluoroaniline: A simpler structure with only the aniline and difluorophenyl groups.
3-Bromo-4-(2,4-difluorophenoxy)aniline hydrochloride: A related compound with a bromine atom, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Overview
4-(2,4-Difluorophenoxy)aniline hydrochloride (CAS No. 1185295-53-7) is a compound that has attracted attention in the fields of chemistry and biology due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C12H10ClF2N
- Molecular Weight : 245.66 g/mol
- Structure : The compound features a difluorophenoxy group attached to an aniline moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluorophenoxy group enhances lipophilicity, facilitating cellular penetration and subsequent modulation of biological pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacteria and fungi.
- Research Findings : In one study, this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential as a broad-spectrum antimicrobial agent .
Enzyme Inhibition
This compound is utilized in biochemical assays to study enzyme inhibition. It has been shown to inhibit certain kinases involved in cancer progression.
- Example : Inhibitory assays revealed that this compound could effectively reduce the activity of specific protein kinases associated with tumor growth .
Organic Synthesis
In synthetic chemistry, this compound serves as a building block for more complex organic molecules. Its unique structure allows for various chemical modifications.
Pharmaceutical Development
The compound is being explored as a lead candidate in drug development programs targeting cancers and infectious diseases. Its dual functionality as both an anticancer and antimicrobial agent makes it a versatile candidate for further research .
Comparative Analysis
Property | This compound | Other Similar Compounds |
---|---|---|
Anticancer Activity | Significant inhibition in MCF-7 and A549 | Varies widely |
Antimicrobial Activity | Effective against S. aureus and E. coli | Limited efficacy |
Enzyme Inhibition | Targets specific kinases | Non-targeted |
Synthetic Utility | High | Moderate |
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO.ClH/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10;/h1-7H,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISMWVXITBZSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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